3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with a unique structure that includes both bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid typically involves the bromination and fluorination of phenyl derivatives. One common method includes the reaction of 3-bromo-5-fluorophenol with suitable reagents to introduce the hydroxypropanoic acid moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the introduction of the hydroxypropanoic acid group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The hydroxypropanoic acid group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: A precursor in the synthesis of 3-(3-Bromo-5-fluorophenyl)-2-hydroxypropanoic acid.
3-Bromo-5-fluorophenylboronic acid: Used in similar coupling reactions and organic synthesis.
3-Bromo-5-fluoroanisole: Another fluorinated bromophenyl derivative with applications in material science.
Uniqueness
This compound is unique due to its combination of bromine, fluorine, and hydroxypropanoic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8BrFO3 |
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Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
InChI Key |
BCIVHYBYMVADEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(C(=O)O)O |
Origin of Product |
United States |
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